molecular formula C9H7Cl2N3O B15221450 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine

2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine

Cat. No.: B15221450
M. Wt: 244.07 g/mol
InChI Key: GQWBHXAVBPUBAH-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine is a heterocyclic organic compound that features a pyrido[3,2-d]pyrimidine core with chlorine atoms at positions 2 and 4, and an ethoxy group at position 7

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine typically involves the chlorination of a pyrido[3,2-d]pyrimidine precursor. One common method includes the reaction of 7H-pyrido[3,2-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures, around 70°C to 106°C, to facilitate the chlorination process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino derivative of the original compound .

Scientific Research Applications

2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine is unique due to the presence of both chlorine atoms and an ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C9H7Cl2N3O

Molecular Weight

244.07 g/mol

IUPAC Name

2,4-dichloro-7-ethoxypyrido[3,2-d]pyrimidine

InChI

InChI=1S/C9H7Cl2N3O/c1-2-15-5-3-6-7(12-4-5)8(10)14-9(11)13-6/h3-4H,2H2,1H3

InChI Key

GQWBHXAVBPUBAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1

Origin of Product

United States

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